molecular formula C11H16O2 B148947 Spiro[5.5]undecane-2,4-dione CAS No. 1481-99-8

Spiro[5.5]undecane-2,4-dione

Cat. No. B148947
Key on ui cas rn: 1481-99-8
M. Wt: 180.24 g/mol
InChI Key: LKFBIHAJCFDIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07888344B2

Procedure details

To a stirred solution of spiro[5,5]undecane-2,4-dione (1.29 g, 5 mmol) in AcOH (10 mL) at r.t. was added bromine (0.8 g, 0.25 ml, 5 mmol) dropwise. The reaction was carried out according to Method A to give the title compound in quantitative yield as a light brown solid which was used without further purification. LCMS (ES+) 258.9 (M+H)+.
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:6]2([CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)[CH2:5][C:4](=[O:12])[CH2:3][C:2]1=[O:13].[Br:14]Br>CC(O)=O>[Br:14][CH:3]1[C:2](=[O:13])[CH2:1][C:6]2([CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)[CH2:5][C:4]1=[O:12]

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
C1C(CC(CC12CCCCC2)=O)=O
Name
Quantity
0.25 mL
Type
reactant
Smiles
BrBr
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1C(CC2(CC1=O)CCCCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.